N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
CAS No.: 946339-14-6
Cat. No.: VC6130778
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946339-14-6 |
|---|---|
| Molecular Formula | C17H17N3O3S |
| Molecular Weight | 343.4 |
| IUPAC Name | N-(2-methoxy-5-nitrophenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
| Standard InChI | InChI=1S/C17H17N3O3S/c1-23-16-7-6-14(20(21)22)10-15(16)18-17(24)19-9-8-12-4-2-3-5-13(12)11-19/h2-7,10H,8-9,11H2,1H3,(H,18,24) |
| Standard InChI Key | VGBNPJCNOILOBD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)N2CCC3=CC=CC=C3C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Architecture
The compound’s systematic name, N-(2-methoxy-5-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, delineates its core components:
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Tetrahydroisoquinoline backbone: A partially saturated isoquinoline system with a six-membered aromatic ring fused to a piperidine-like ring.
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Carbothioamide group: A thiourea moiety (-N-C(=S)-NH-) attached to the tetrahydroisoquinoline’s second position.
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Aryl substituent: A 2-methoxy-5-nitrophenyl group linked to the carbothioamide nitrogen.
The presence of electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups on the phenyl ring creates a polarized electronic environment, potentially influencing ligand–receptor interactions .
Hypothetical Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogues:
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Solubility: Moderate lipophilicity due to the aromatic systems, with potential solubility in polar aprotic solvents (e.g., DMSO).
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Molecular Weight: ~371.4 g/mol (calculated).
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Hydrogen Bonding: The carbothioamide and nitro groups may act as hydrogen bond acceptors/donors, critical for target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis of tetrahydroisoquinoline carbothioamides typically follows a one-step protocol involving the reaction of aryl isothiocyanates with tetrahydroisoquinoline amines under basic conditions . For this compound, the route likely involves:
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Preparation of 2-methoxy-5-nitroaniline: Nitration of 2-methoxyaniline to introduce the nitro group at the 5-position.
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Conversion to isothiocyanate: Treatment of the aniline derivative with thiophosgene (Cl₂C=S) or its equivalents.
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Coupling reaction: Reaction of the isothiocyanate with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., K₂CO₃) in acetone or THF .
Reaction Scheme:
Spectroscopic Characterization
Key analytical data for analogous compounds (e.g., N-(2-chloro-4-nitrophenyl)-3,4-dihydroisoquinoline-2-carbothioamide ) provide a framework for expected results:
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¹H-NMR:
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Aromatic protons: δ 7.2–8.3 ppm (multiplet for isoquinoline and phenyl rings).
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Methoxy singlet: δ ~3.7 ppm.
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Thiourea NH: δ ~9.8 ppm (broad singlet).
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MS (EI): Molecular ion peak at m/z ~371 [M⁺], with fragments corresponding to loss of NO₂ (-46) and SCO groups.
Biological Activity and Mechanistic Insights
| Compound | IC₅₀ (μM) | Substituents |
|---|---|---|
| Thiourea (Standard) | 21.7 | N/A |
| Analog 2 | 11.2 | 2,6-Dimethylphenyl |
| Analog 22 | 25.5 | 2-Chloro-4-nitrophenyl |
The 5-nitro group in the query compound may enhance binding via π-anion interactions with urease’s active-site nickel ions, while the 2-methoxy group could improve solubility or stabilize hydrophobic pockets .
Molecular Docking Predictions
Docking studies of analogues reveal critical interactions:
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Hydrogen bonding between the thiourea sulfur and His⁵⁹²/His⁵¹⁹ residues.
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Hydrophobic contacts with Ala³⁶⁵ and Leu³⁶⁶.
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Nitro group coordination to nickel ions in the urease active site .
For the query compound, the 5-nitro substituent’s position may optimize these interactions, potentially yielding IC₅₀ values comparable to or better than Analog 22 .
Structure–Activity Relationship (SAR) Analysis
Role of Substituents
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Electron-donating groups (e.g., -OCH₃): Improve potency by enhancing electron density on the thiourea moiety, facilitating hydrogen bonding .
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Electron-withdrawing groups (e.g., -NO₂): Strengthen metal coordination but may reduce solubility.
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Substituent position: Para-nitro groups (as in Analog 22) show better activity than meta or ortho positions .
Comparative Analysis of Analogues
| Feature | Query Compound | Analog 22 |
|---|---|---|
| Aryl Substituent | 2-Methoxy-5-nitrophenyl | 2-Chloro-4-nitrophenyl |
| Electronic Effects | Mixed (-OCH₃, -NO₂) | Strongly withdrawing (-Cl, -NO₂) |
| Predicted IC₅₀ (μM) | ~15–25 | 25.5 |
The query compound’s methoxy group may counterbalance the nitro group’s electron withdrawal, potentially improving bioavailability without sacrificing binding affinity .
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